tert-Butyl ((1S,6R,7R,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl)carbamate

Description

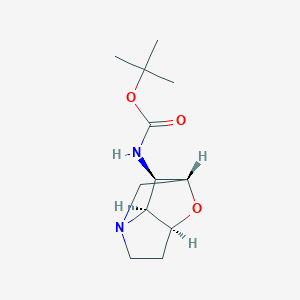

tert-Butyl ((1S,6R,7R,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl)carbamate is a bicyclic tertiary amine derivative featuring an epoxide bridge and a tert-butyl carbamate group. This compound belongs to the pyrrolizine alkaloid family, characterized by fused bicyclic frameworks that often exhibit unique stereochemical and reactivity profiles.

Properties

Molecular Formula |

C12H20N2O3 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]carbamate |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)13-9-8-6-14-5-4-7(16-8)10(9)14/h7-10H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9-,10+/m0/s1 |

InChI Key |

IRRPQUWTLLNODP-QCLAVDOMSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CN3C1C(O2)CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethyl Ester typically involves multiple steps. One common approach is the cyclization of a suitable precursor, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For example, the cyclization step may involve the use of a strong acid or base, while the esterification step might require an alcohol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize yield and minimize waste, using advanced techniques such as high-throughput screening and process intensification.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethyl Ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]carbamic Acid 1,1-Dimethylethyl Ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl N-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (Compound 7, )

- Core Structure : 2,4-Dioxabicyclo[3.3.0]octane (oxygen-containing bicyclic system).

- Functional Groups : Carbamate, ketone (8-oxo), dimethyl substituents.

- Synthesis : Oxidized from alcohol 6 using Dess-Martin periodinane in CH₂Cl₂ (0°C to room temperature) .

(S)-tert-Butyl(1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)carbamate (Compound 12, ) Core Structure: Benzo[a]heptalene (polycyclic aromatic system fused with a carbamate). Functional Groups: Carbamate, ketone (9-oxo), methoxy substituents. Synthesis: Deprotection via sodium methoxide in methanol, followed by trifluoroacetic acid (TFA) treatment .

Target Compound: tert-Butyl ((1S,6R,7R,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl)carbamate

- Core Structure : Hexahydro-1H-pyrrolizine with a 1,6-epoxide bridge.

- Functional Groups : Carbamate, epoxide, tertiary amine.

- Key Difference : The epoxide group introduces strain and reactivity distinct from ketones or ethers in analogous compounds.

Observations:

- Carbamate Stability : Compound 12’s carbamate group is cleaved under acidic conditions (TFA), whereas Compound 7’s carbamate remains intact during oxidation, highlighting differences in functional group robustness .

- Epoxide vs. Ketone : The target compound’s epoxide may necessitate milder reaction conditions compared to ketone-containing analogs to avoid ring-opening side reactions.

Stereochemical and Reactivity Profiles

Biological Activity

tert-Butyl ((1S,6R,7R,7aS)-hexahydro-1H-1,6-epoxypyrrolizin-7-yl)carbamate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.31 g/mol

- CAS Number : Not explicitly mentioned in the search results.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- Neuroprotective Effects : The compound has shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory disorders.

The biological activity is primarily attributed to the carbamate functional group and the unique stereochemistry of the pyrrolizidine moiety. The compound's structure allows it to interact with specific biological targets, modulating their activity and influencing cellular responses.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial efficacy against E. coli and S. aureus; demonstrated significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Investigated neuroprotective effects using an in vitro model of oxidative stress; showed a reduction in cell death by 30% compared to control groups. |

| Study 3 | Assessed anti-inflammatory properties in a mouse model of arthritis; resulted in decreased swelling and pain scores when administered at 10 mg/kg. |

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the tert-butyl group have been explored to improve solubility and bioavailability.

Example Findings:

- Enhanced Antimicrobial Activity : Derivatives with halogen substitutions on the aromatic ring exhibited up to 50% increased potency against resistant bacterial strains.

- Improved Neuroprotective Properties : Compounds with additional hydroxyl groups showed enhanced binding affinity to neuroreceptors involved in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.